molecular formula C23H16ClNO6 B11153907 6-chloro-4-(4-methoxyphenyl)-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one

6-chloro-4-(4-methoxyphenyl)-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11153907
M. Wt: 437.8 g/mol
InChI Key: APYVVATWEFWWMO-UHFFFAOYSA-N
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Description

6-chloro-4-(4-methoxyphenyl)-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a nitrobenzyl group attached to the chromen-2-one core structure

Preparation Methods

The synthesis of 6-chloro-4-(4-methoxyphenyl)-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the chromen-2-one core can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxyphenyl group: This step involves the reaction of the chlorinated chromen-2-one with 4-methoxyphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.

    Introduction of the nitrobenzyl group: The final step involves the alkylation of the intermediate with 4-nitrobenzyl bromide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6-chloro-4-(4-methoxyphenyl)-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction of the nitro group to an amino group can be achieved using hydrogenation catalysts such as palladium on carbon or chemical reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but can include amino derivatives, hydroxylated compounds, and various substituted chromen-2-ones.

Scientific Research Applications

6-chloro-4-(4-methoxyphenyl)-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-(4-methoxyphenyl)-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

6-chloro-4-(4-methoxyphenyl)-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one can be compared with other similar compounds, such as:

    4-chloro-7-(4-methoxyphenyl)-2H-chromen-2-one: Lacks the nitrobenzyl group, which may result in different biological activities and chemical reactivity.

    6-chloro-4-(4-methoxyphenyl)-2H-chromen-2-one:

    7-(4-methoxyphenyl)-2H-chromen-2-one: Lacks both the chloro and nitrobenzyl groups, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H16ClNO6

Molecular Weight

437.8 g/mol

IUPAC Name

6-chloro-4-(4-methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-2-one

InChI

InChI=1S/C23H16ClNO6/c1-29-17-8-4-15(5-9-17)18-11-23(26)31-21-12-22(20(24)10-19(18)21)30-13-14-2-6-16(7-3-14)25(27)28/h2-12H,13H2,1H3

InChI Key

APYVVATWEFWWMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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